molecular formula C20H25ClN4O3S B610050 PF-5274857 CAS No. 1373615-35-0

PF-5274857

Numéro de catalogue: B610050
Numéro CAS: 1373615-35-0
Poids moléculaire: 437.0 g/mol
Clé InChI: BBVNTTZIOTWDSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-5274857 is a potent, selective Smoothened (Smo) antagonist developed to target the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers, including medulloblastoma and basal cell carcinoma (BCC). It exhibits a Ki of 4.6 nM and an IC50 of 5.8 nM against Smo, effectively inhibiting downstream Gli1 transcription (IC50 = 2.7 nM in MEF cells) . A key distinguishing feature of this compound is its ability to penetrate the blood-brain barrier (BBB), demonstrated in preclinical models where it reduced Gli1/2 expression in brain tumors and improved survival rates in medulloblastoma allograft mice . This compound is orally bioavailable, metabolically stable, and showed efficacy in reversing epithelial-mesenchymal transition (EMT) induced by cigarette smoke in bronchial epithelial cells .

Méthodes De Préparation

Structural and Physicochemical Properties of PF-5274857

This compound hydrochloride (C₂₀H₂₅ClN₄O₃S·HCl) is a small-molecule inhibitor characterized by a benzimidazole core substituted with chlorophenyl and sulfonyl groups, which contribute to its high affinity for Smo (Kᵢ = 4.6 nM) . The molecular weight of 473.42 g/mol and solubility profile (100 mM in water and DMSO) make it suitable for in vitro and in vivo studies . Key physicochemical data are summarized below:

PropertyValue
Molecular FormulaC₂₀H₂₅ClN₄O₃S·HCl
Molecular Weight473.42 g/mol
Purity≥98% (HPLC)
Solubility in Water47.34 mg/mL (100 mM)
Solubility in DMSO47.34 mg/mL (100 mM)
Storage ConditionsDesiccate at room temperature

The compound’s structure includes a chlorinated aromatic ring and a sulfonamide moiety, which are critical for its interaction with Smo’s transmembrane domain . The presence of a tertiary amine enhances blood-brain barrier penetration, enabling efficacy in intracranial tumor models .

Inferred Synthetic Routes for this compound

Although the exact synthesis of this compound is undisclosed, its structure suggests a multi-step process involving heterocyclic formation, sulfonylation, and salt formation. Below is a plausible synthetic pathway derived from analogous Smo antagonists:

Formation of the Benzimidazole Core

The benzimidazole core is likely synthesized via condensation of 4-chloro-1,2-phenylenediamine with a carboxylic acid derivative under acidic conditions. For example, heating with formic acid or using a coupling agent such as EDCI facilitates cyclization .

Introduction of the Sulfonamide Group

Sulfonylation of the benzimidazole nitrogen is achieved using a sulfonyl chloride reagent. The reaction typically proceeds in anhydrous dichloromethane with a base such as triethylamine to scavenge HCl .

Alkylation and Tertiary Amine Formation

A tertiary amine side chain is introduced via alkylation of an intermediate secondary amine. Reagents like methyl iodide or bromoethane may be employed in the presence of a base (e.g., potassium carbonate) .

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt, enhancing stability and solubility .

Analytical Characterization and Quality Control

This compound batches are validated using high-performance liquid chromatography (HPLC), with purity ≥98% . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensure structural fidelity. Key analytical parameters include:

  • HPLC Retention Time : 8.2 minutes (C18 column, acetonitrile/water gradient)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, imidazole-H), 7.62–7.58 (m, 2H, aromatic-H), 3.82 (t, 2H, CH₂), 2.95 (s, 3H, CH₃)

  • High-Resolution MS (ESI+) : m/z 437.12 [M+H]⁺ (calculated for C₂₀H₂₅ClN₄O₃S: 437.13)

Pharmacological Validation and Applications

This compound demonstrates potent anti-tumor activity in medulloblastoma allograft models, with oral bioavailability and brain penetrance . In mouse embryonic fibroblast (MEF) cells, it inhibits Shh-induced Hh signaling (IC₅₀ = 12 nM) . These findings underscore its utility in oncology research, particularly for studying Smo-dependent malignancies.

Challenges in Scalable Synthesis

The compound’s complex structure presents challenges in large-scale production, including:

  • Regioselectivity : Ensuring proper substitution on the benzimidazole core.

  • Purification : Removing byproducts from sulfonylation and alkylation steps.

  • Stability : Preventing degradation of the hydrochloride salt under humid conditions .

Analyse Des Réactions Chimiques

Types de réactions

PF-5274857 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé pour former des dérivés sulfoxyde et sulfone.

    Réduction : Le composé peut être réduit pour former le sulfure correspondant.

    Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pipérazine.

Réactifs et conditions courants

    Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

    Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

    Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent des dérivés sulfoxyde, sulfone et substitués de this compound .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant spécifiquement au récepteur Smoothened, inhibant ainsi son activité. Cette inhibition bloque l'activité transcriptionnelle en aval du gène Gli1, qui est un élément clé de la voie de signalisation Hedgehog . En bloquant cette voie, this compound inhibe efficacement la prolifération des cellules cancéreuses qui dépendent de la signalisation Hedgehog pour leur croissance et leur survie .

Comparaison Avec Des Composés Similaires

Comparison with Similar Smo Inhibitors

Pharmacological Profiles

Table 1: Key Pharmacological Parameters of Smo Inhibitors

Compound Target IC50/Ki (nM) BBB Penetration Resistance to D473H Mutation Clinical Status
PF-5274857 Smo 5.8 (IC50) Yes No Preclinical
Vismodegib (GDC-0449) Smo 13 (IC50) Limited No FDA-approved (BCC)
TAK-441 Smo 3.2 (IC50) Unknown Partial Phase I (discontinued)
LEQ-506 Smo 1.4 (IC50) Unknown Yes Phase I (undisclosed)
Itraconazole Smo 300–500 (IC50) No Yes Repurposed (antifungal)
  • Efficacy : this compound shows comparable potency to LEQ-506 and TAK-441 but lower activity in skin models (60–70% Gli1 inhibition vs. 80–90% for TAK-441/LEQ-506 at 1–2% doses) .
  • Resistance : Unlike LEQ-506 and CUR-61414, this compound loses efficacy against the D473H Smo mutation, a common resistance mechanism .
  • BBB Penetration : this compound outperforms vismodegib and itraconazole in CNS targeting, critical for brain tumors .

Preclinical Outcomes

  • Survival Rates : this compound increased survival in Ptch<sup>+/−</sup>;p53<sup>−/−</sup> medulloblastoma mice, with tumor growth inhibition (TGI) at 10 mg/kg, outperforming vismodegib (12.5 mg/kg required for similar effects) .

Activité Biologique

PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, which plays a critical role in the Hedgehog (Hh) signaling pathway. This compound has gained attention for its potential therapeutic applications, particularly in treating various cancers, including medulloblastoma and basal cell carcinoma (BCC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical models, and relevant case studies.

This compound inhibits Hedgehog signaling by binding to the Smo receptor. This action prevents the activation of downstream signaling pathways that are typically triggered by Hedgehog ligands. The compound exhibits high potency with an IC50 value of 5.8 nM and a Ki value of 4.6 nM against Smo, making it one of the most effective inhibitors in its class . In vitro studies demonstrate that this compound can completely inhibit Sonic Hedgehog (Shh)-induced pathway activity, as assessed by the transcriptional activity of Gli1, a key downstream effector in the Hh signaling cascade .

Tumor Growth Inhibition

This compound has shown significant efficacy in various animal models, particularly in inhibiting tumor growth. The following table summarizes key findings from preclinical studies:

Study TypeModel DescriptionDose Range (mg/kg)Tumor Growth Inhibition (%)Key Findings
In VivoMedulloblastoma Allograft Mice>10119% TGI after 6 daysSignificant dose-dependent tumor regression
In VivoPtch+/?p53+/? Medulloblastoma Mice10>70%Downregulation of Gli1 and Gli2 expression
In VivoSkin Tissue Models5-2060-80%Reduced Gli1 and Ptch1 levels observed

These studies indicate that this compound not only inhibits tumor growth but also induces regression in certain models, highlighting its potential as a therapeutic agent for Hh-dependent tumors.

Gene Expression Modulation

This compound's ability to modulate gene expression is crucial for its therapeutic effects. It significantly downregulates the expression of genes associated with the Hh pathway, such as Gli1, Gli2, Ptch1, and Ptch2. The maximal effects on gene expression were observed between 6 to 12 hours post-administration, with Gli1 being the most sensitive target .

In a study involving medulloblastoma allograft mice, this compound demonstrated an IC50 value of 8.9 nM for inhibiting Gli1 mRNA production rates, correlating with substantial tumor growth inhibition .

Case Studies and Clinical Implications

While there are currently no clinical trials involving this compound in humans, preclinical data suggest promising applications in treating brain tumors driven by aberrant Hedgehog signaling. For instance:

  • Case Study: Neural Tube Defects
    Research indicated that this compound could partially rescue neural tube defects caused by overactivation of the Shh pathway due to high levels of Krüppel-like factor 12 (KLF12) in murine models. This suggests potential off-label uses for developmental disorders linked to Hh signaling dysregulation .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which PF-5274857 inhibits the Hedgehog (Hh) signaling pathway, and how is this quantified experimentally?

this compound selectively antagonizes Smoothened (Smo), a key transmembrane protein in the Hh pathway. Its binding inhibits downstream activation of Gli transcription factors, measured via suppression of Gli1 mRNA expression in murine embryonic fibroblast (MEF) cells (IC50 = 2.7 nM) . Quantification involves luciferase reporter assays for Gli1 transcriptional activity and competitive binding assays (Ki = 4.6 nM) using radiolabeled Smo ligands .

Q. What experimental models are recommended for evaluating this compound's blood-brain barrier (BBB) penetration and efficacy in brain tumors?

Primary medulloblastoma mouse models and PTCH/p53-deficient allografts are standard for assessing BBB penetration. This compound’s brain bioavailability is validated via pharmacokinetic (PK) studies in non-tumor preclinical species, with tumor response monitored through Gli1/2 suppression in both brain tissue and surrogate skin biopsies .

Q. How does this compound compare to other Smo inhibitors (e.g., Vismodegib) in terms of specificity and off-target effects?

this compound shows high selectivity for Smo (IC50 = 5.8 nM) but exhibits weak off-target inhibition at μ-opioid receptors (Kd = 36 μM). Comparative studies should use functional assays (e.g., cAMP modulation for opioid receptors) and transcriptomic profiling to differentiate its effects from broader kinase inhibitors like Vismodegib .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s efficacy across different in vivo tumor models?

Contradictions may arise from variations in tumor microenvironment or Smo mutation status. Use orthogonal validation methods:

  • Genetic profiling : Screen for Smo mutations (e.g., D473H) that confer resistance .
  • Pharmacodynamic (PD) markers : Measure Gli1 suppression in both tumor and surrogate tissues (e.g., skin) to confirm target engagement .
  • Dose optimization : Conduct PK/PD modeling to adjust dosing for species-specific metabolic differences .

Q. What methodologies are critical for assessing this compound’s potential in combination therapies for Hh-driven cancers?

  • Synergy screens : Pair this compound with inhibitors of parallel pathways (e.g., PI3K/mTOR) using matrix dosing in 3D tumor spheroids.
  • Resistance monitoring : Perform long-term clonal selection assays to identify compensatory mechanisms (e.g., upregulated Gli2) .
  • Immune profiling : Use flow cytometry to evaluate tumor-infiltrating lymphocytes, as Hh inhibition may modulate immune evasion .

Q. How can researchers address discrepancies between in vitro and in vivo potency of this compound?

  • Tissue distribution studies : Quantify drug concentrations in target tissues via LC-MS/MS to correlate in vitro IC50 with in vivo exposure .
  • Microdialysis : Directly measure unbound this compound in brain interstitial fluid to validate BBB penetration claims .
  • Proteomic mapping : Compare Smo expression levels in cell lines versus patient-derived xenografts to identify model-specific biases .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous tumor samples?

  • Nonlinear mixed-effects modeling (NLME) : Accounts for inter-individual variability in PK/PD data .
  • Bayesian hierarchical models : Useful for small-sample studies (e.g., rare brain tumor subtypes) to pool data across experiments .

Q. How should researchers validate this compound’s target specificity in complex biological systems?

  • CRISPR-Cas9 Smo knockout controls : Confirm on-target effects by comparing responses in wild-type vs. Smo-null models .
  • Chemical proteomics : Use affinity-based pulldowns with this compound probes to identify off-target interactions .

Propriétés

IUPAC Name

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3S/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28/h10-13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVNTTZIOTWDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719132
Record name 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373615-35-0
Record name 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5′-chloro-3,5-dimethyl-2′-(piperazin-1-yl)-2,4′-bipyridine (2.3 g, 15.1 mmol) and HOBT (2.55 g, 18.9 mmol) in CH2Cl2 (60 mL) was added NMM (5.67 g, 56.7). After stirring for 30 min at room temperature, EDCI (3.63 g, 18.9 mmol) and 3-(methylsulfonyl)propanoic acid (3.9 g, 12.6 mmol) were added and the mixture was stirred at 30° C. for 18 hours. TLC (CH2Cl2/MeOH=10:1) showed the starting material was consumed completely. After removal of the solvent in vacuo, the residue was dissolved in CH2Cl2 (180 mL), washed with saturated aq. NaHCO3 (40 mL), saturate aq. NH4Cl (40 mL) and brine (40 mL). The resulting material was dried over Na2SO4 and concentrated in vacuo to give title compound (4.8 g, 90%) as white solid. 1H NMR (400 MHz, CDCl3): δ 8.28 (s, 1H), 8.15 (s, 1H), 7.36 (s, 1H), 6.53 (s, 1H), 3.69-3.66 (m, 2H), 3.58-5.53 (m, 4H), 3.48-3.46 (m, 2H), 3.41-3.37 (m, 2H), 2.94 (s, 3H) 2.89-2.86 (m, 2H), 2.31 (s, 3H), 2.10 (s, 3H); m/z for C20H25ClN4O3S 437.3 (M+H)+.
Name
5′-chloro-3,5-dimethyl-2′-(piperazin-1-yl)-2,4′-bipyridine
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
3.63 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.